molecular formula C25H18O4 B14439061 2,2-Bis(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione CAS No. 77152-19-3

2,2-Bis(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione

Cat. No.: B14439061
CAS No.: 77152-19-3
M. Wt: 382.4 g/mol
InChI Key: UCKPOHHYXXLDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes two phenylethyl groups attached to an indene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with indene derivatives under controlled conditions. The reaction often requires the presence of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The phenylethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,2-Bis(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Bis(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione: shares similarities with other indene-dione derivatives and phenylethyl compounds.

    Quinones: These compounds have similar oxidation states and can undergo similar reactions.

    Phenylethylamines: These compounds share the phenylethyl group and may exhibit similar biological activities.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the indene-dione core with phenylethyl groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

77152-19-3

Molecular Formula

C25H18O4

Molecular Weight

382.4 g/mol

IUPAC Name

2,2-diphenacylindene-1,3-dione

InChI

InChI=1S/C25H18O4/c26-21(17-9-3-1-4-10-17)15-25(16-22(27)18-11-5-2-6-12-18)23(28)19-13-7-8-14-20(19)24(25)29/h1-14H,15-16H2

InChI Key

UCKPOHHYXXLDDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2(C(=O)C3=CC=CC=C3C2=O)CC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.